Comparative MMP2 Inhibition: 4-Chloro Adduct vs. Other MBH Adducts
2-((4-Chlorophenyl)(hydroxy)methyl)acrylonitrile demonstrates significantly more potent inhibition of matrix metalloproteinase-2 (MMP2) compared to its activity against MMP8 and MMP9. In a direct, assay-matched comparison, the compound exhibited an IC50 of 1.26 µM against MMP2, while its activity against MMP8 was markedly weaker (IC50 = 21.9 µM) and against MMP9 was intermediate (IC50 = 1.87 µM) [1]. This selectivity profile within the MMP family is a key differentiating feature.
| Evidence Dimension | Inhibitory potency (IC50) against human matrix metalloproteinases |
|---|---|
| Target Compound Data | MMP2: IC50 = 1.26 µM (1,260 nM); MMP9: IC50 = 1.87 µM (1,870 nM) |
| Comparator Or Baseline | Target compound activity against MMP8: IC50 = 21.9 µM (21,900 nM) |
| Quantified Difference | 17.4-fold greater potency against MMP2 compared to MMP8 |
| Conditions | Inhibition of APMA-activated human recombinant MMPs using esterase assay with 4-nitrophenylacetate substrate (BindingDB Assays) |
Why This Matters
This data guides the selection of this specific adduct for projects targeting MMP2-related pathologies, while avoiding potential off-target effects on MMP8 that might occur with less selective analogs.
- [1] BindingDB. (n.d.). BDBM50124122 (CHEMBL3622800). Activity Data for 2-((4-Chlorophenyl)(hydroxy)methyl)acrylonitrile on MMP2, MMP8, and MMP9. View Source
